

# Pemetrexed disodium heptahydrate synthetic protocol

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**Compound Focus:** Pemetrexed disodium heptahydrate

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## Introduction to Pemetrexed Disodium Heptahydrate

**Pemetrexed disodium heptahydrate** is an antifolate antineoplastic agent critical for treating **non-small cell lung cancer (NSCLC)** and **malignant pleural mesothelioma** [1]. Its mechanism involves inhibiting key enzymes for purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [2]. The active pharmaceutical ingredient (API) is marketed as **ALIMTA** and its quality is paramount, requiring stringent control of process-related impurities to ensure patient safety and drug efficacy [2].

## Synthetic Methodologies and Comparison

A common, convergent synthetic route has been well-documented and involves a peptide coupling reaction followed by saponification [2]. The synthesis begins with the preparation of a key pyrrolopyrimidine acid intermediate, which is activated for coupling with a glutamate diester. The resulting compound is then isolated as a salt before final saponification and conversion to the crystalline disodium salt heptahydrate.

The table below summarizes and compares two key synthetic processes described in patents, highlighting different approaches to controlling critical quality attributes.

<b>Patent/Process Feature</b>	<b>US20130165654A1 [3]</b>	<b>EP2675808A2 [4]</b>
<b>Key Objective</b>	General process for preparing pemetrexed	Preparation of pemetrexed disodium substantially free of enantiomeric impurity
<b>Final Intermediate</b>	Pemetrexed free acid (1)	N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid dimethyl ester 4-methylbenzenesulfonic acid salt
<b>Formation of Disodium Salt</b>	Adjustment of pH of pemetrexed free acid solution; crystallization	Saponification of dimethyl ester salt with NaOH at <30°C; pH adjustment with HCl; addition of organic solvent
<b>Critical Quality Focus</b>	General impurity control	Specific reduction of enantiomeric impurity (D-isomer) to ≤0.3% by weight
<b>Key Reagents &amp; Solvents</b>	Sodium hydroxide; water; acetone (for crystallization)	Sodium hydroxide; hydrochloric acid; methanol, ethanol, isopropanol, or acetone

## Quantitative Data on Identified Impurities

Controlling the impurity profile is essential for API quality. The International Conference on Harmonization (ICH) guidelines set strict thresholds, requiring identification and qualification of impurities present at levels above **0.10%** for doses below 2 g/day [2]. The following table lists the characterized impurities, their structures, and origins.

<b>Impurity Name</b>	<b>Structure</b>	<b>Source/Mechanism of Formation</b>
<b>N-Methyl Impurity (6) [2]</b>	Methylation at the N1-nitrogen of the pyrrolopyrimidine ring	Formed during coupling; decomposition of excess CDMT•NMM complex produces a methylating agent [2].

Impurity Name	Structure	Source/Mechanism of Formation
<b>N,N-Dimethylformamide Impurity (7)</b> [2]	Formamidine group attached to the pyrrolopyrimidine ring	Reaction with DMF or DMF-DMA under acidic conditions during the synthesis [2].
<b>Enantiomeric Impurity ((R)-1)</b> [4] [2]	D-enantiomer of pemetrexed	Trace amounts of D-glutamate in starting material (diethyl L-glutamate) or racemization during alkaline hydrolysis at elevated temperatures (>30°C) [2].
<b>γ-Dipeptide Impurity (8)</b> [2]	Triacid structure with a second glutamate moiety linked via γ-carboxyl	Condensation of the starting acid (2) with mono-ethyl L-glutamate (11) present as an impurity in the starting diethyl L-glutamate (4) [2].

## Detailed Experimental Protocols

### Protocol 1: Convergent Synthesis of Pemetrexed Disodium Salt

This protocol outlines the general convergent synthesis pathway [2].

#### 1. Coupling Reaction to Form Diester (5)

- **Reaction:** Charge a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2) in dimethylformamide (DMF). Add N-methylmorpholine (NMM) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) at 25°C and stir to form the active ester (3). Add a solution of diethyl L-glutamate (4) in DMF. Stir the reaction mixture until completion is confirmed by HPLC.
- **Work-up and Isolation:** The product of the peptide coupling, diester (5), is isolated as a p-toluenesulfonate salt (5a).

#### 2. Saponification to Pemetrexed Free Acid (1)

- **Reaction:** Suspend the p-toluenesulfonate salt (5a) in a mixture of sodium hydroxide and water. Stir the reaction mass until hydrolysis of the ethyl ester groups is complete.
- **Work-up and Isolation:** Adjust the pH of the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the free acid (1). Filter, wash the solid with water, and dry.

### 3. Formation of Pemetrexed Disodium Heptahydrate (1a)

- **Reaction:** Dissolve pemetrexed free acid (1) in water by adding a stoichiometric amount of sodium hydroxide solution (2 equivalents) to achieve a pH of approximately 8.
- **Crystallization:** Add acetone to the aqueous solution to promote crystallization. Stir the mixture, then filter.
- **Drying:** Dry the isolated crystalline solid under suitable conditions to obtain **pemetrexed disodium heptahydrate** (1a) [2].

## Protocol 2: Synthesis of N-Methyl Impurity (6) as a Reference Standard

This protocol provides a method for synthesizing the N-methyl impurity for use as a reference standard in quality control [2].

- **Alkylation:** Charge a solution of the diester (5a) in a suitable organic solvent (e.g., DMF). Add triethylamine and methyl iodide. Stir the reaction mixture at room temperature to obtain the N-methyl diester (13).
- **Saponification:** Hydrolyze the ethyl ester groups of compound (13) using 1N sodium hydroxide solution at room temperature.
- **Purification:** Purify the resulting N-methyl impurity (6) using preparative thin-layer chromatography (TLC) on silica gel to obtain a pure sample for analytical purposes [2].

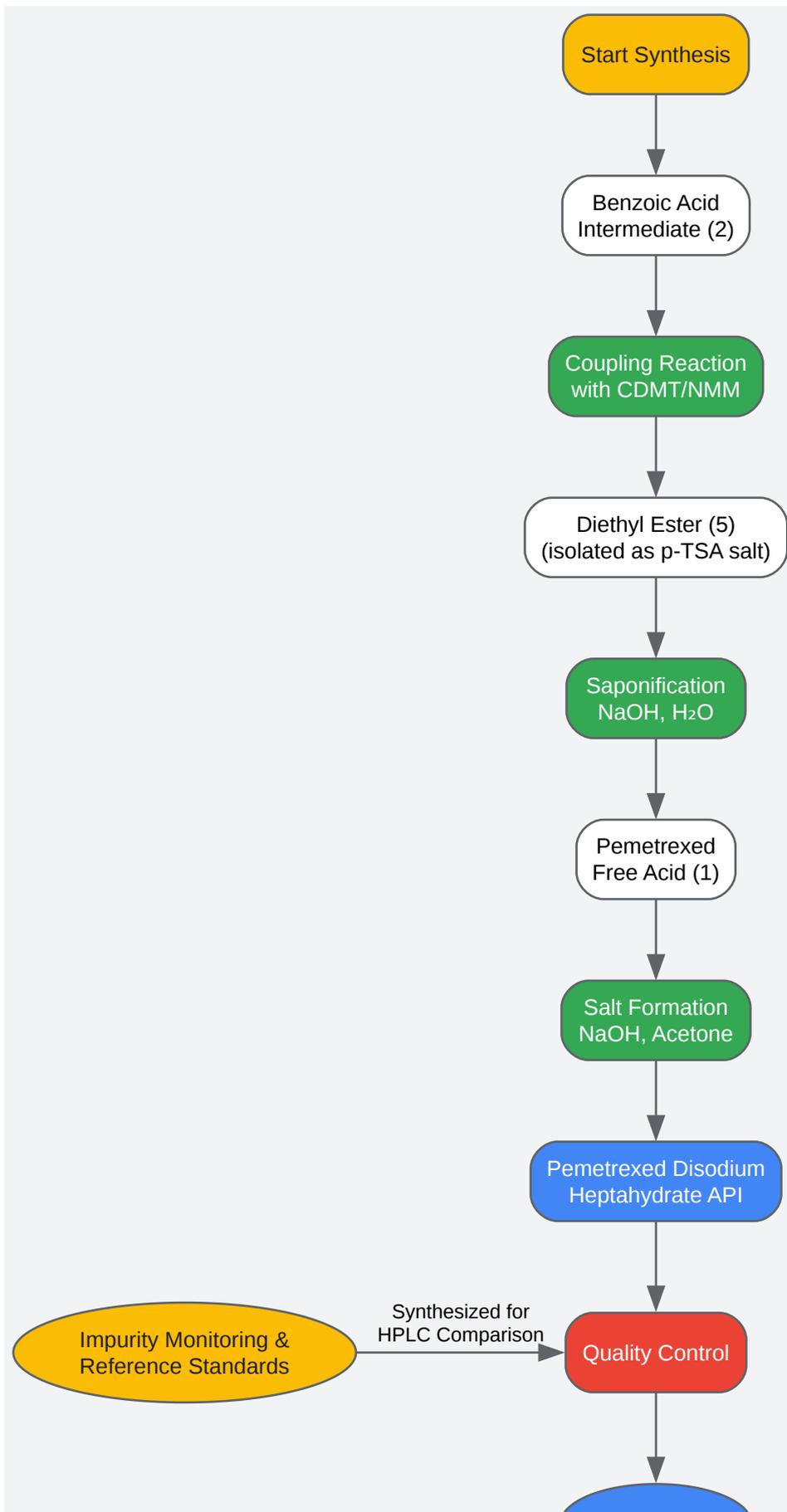
## Analytical Control and Characterization

### Recommended Analytical Techniques:

- **HPLC:** Primary method for quantifying impurities and assessing purity [2].
- **Chiral HPLC:** Specific method for detecting and quantifying the enantiomeric impurity ((R)-1) [2].
- **NMR Spectroscopy (1H, 13C, 2D):** Used for definitive structure elucidation of the API and synthesized impurities [5] [2].
- **High-Resolution Mass Spectrometry (HRMS):** Confirms molecular formulas [5].
- **Powder X-Ray Diffraction (PXRD):** Characterizes the crystalline form of the final API [6].

## Workflow Diagram of Synthesis and Control

The following diagram illustrates the complete synthetic pathway and integrated quality control measures.



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## Discussion and Conclusion

The synthesis of **Pemetrexed Disodium Heptahydrate** is a multi-step process where **controlling enantiomeric purity and process-related impurities is critical**. The protocol from EP2675808A2, which uses a **dimethyl ester intermediate and low-temperature saponification (<30°C)**, is particularly effective for minimizing the formation of the D-enantiomer impurity [4]. A robust quality control strategy must be integrated into the process, leveraging synthesized impurity standards for accurate HPLC monitoring. Adherence to these detailed protocols and analytical controls ensures the production of a high-quality API that meets stringent regulatory standards for oncology therapeutics.

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